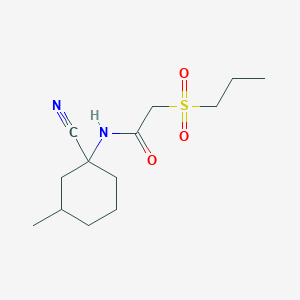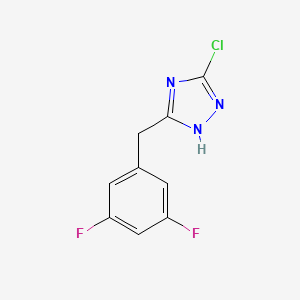![molecular formula C19H22FN3O2 B2403691 N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380069-35-0](/img/structure/B2403691.png)
N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain. MP-10 has been extensively studied for its potential applications in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
作用机制
The mechanism of action of N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide is based on its ability to selectively block the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and emotional processing. By blocking the D3 receptor, this compound reduces the release of dopamine in these pathways, which leads to a reduction in the rewarding effects of drugs of abuse and a normalization of dopamine neurotransmission in neuropsychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the expression of the immediate-early gene c-fos in the nucleus accumbens, which is a marker of neuronal activity in response to drugs of abuse. It has also been shown to reduce the expression of the tyrosine hydroxylase enzyme, which is involved in the synthesis of dopamine. In addition, this compound has been shown to reduce the release of glutamate in the prefrontal cortex, which is involved in the regulation of cognitive function.
实验室实验的优点和局限性
N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has several advantages for lab experiments. It is a highly selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. It is also relatively easy to synthesize in high purity and yield, which makes it readily available for research purposes. However, one limitation of this compound is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine neurotransmission in the brain. In addition, its effects may be influenced by other factors, such as the dose and duration of treatment.
未来方向
There are several future directions for research on N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. One direction is to investigate its potential as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies are needed to elucidate the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction. Overall, this compound represents a promising tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders and may have potential as a therapeutic agent in the future.
合成方法
The synthesis of N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves several steps, starting from the reaction of 4-fluoroaniline with 2-methyl-4-pyridinemethanol to form the corresponding amine intermediate. This intermediate is then reacted with piperidine-1-carboxylic acid, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The final step involves the deprotection of the Boc group to yield this compound in high purity and yield.
科学研究应用
N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been extensively studied for its potential applications in the treatment of various neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and emotional processing. This compound has been shown to reduce cocaine self-administration and reinstatement in animal models of addiction, suggesting that it may have potential as a treatment for cocaine addiction. It has also been shown to improve cognitive deficits in animal models of schizophrenia and to reduce the motor symptoms of Parkinson's disease.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-12-18(6-9-21-14)25-13-15-7-10-23(11-8-15)19(24)22-17-4-2-16(20)3-5-17/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNZNKDKTBIPBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


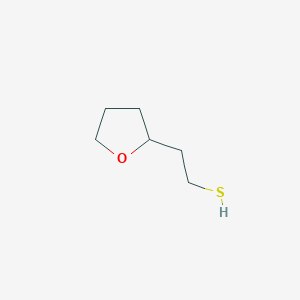

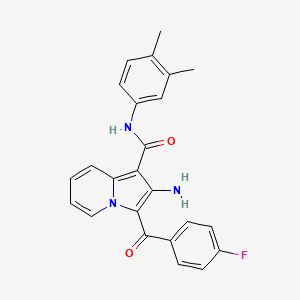
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)
![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)
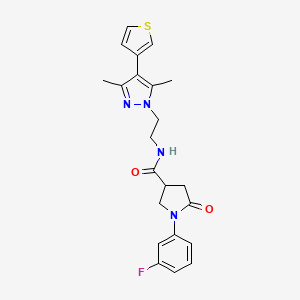
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
